Lipophilicity Advantage Over the Monochloro Analog: 2,5-Dichloro vs. 3-Chloro Substitution
The target compound, bearing a 2,5-dichlorophenylsulfonyl group, exhibits a higher calculated lipophilicity (XLogP3 ≈ 2.81) compared to the 3-chlorophenyl analog (CAS 1021116-00-6; XLogP3 = 2.5) [1][2]. This increase in logP of approximately 0.31 log units corresponds to a roughly 2-fold higher partition coefficient, which can enhance membrane permeability and target occupancy in cell-based assays. For a CCR4 antagonist series, lipophilicity within this range has been correlated with improved cellular potency [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 2.81 |
| Comparator Or Baseline | 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine (CAS 1021116-00-6); XLogP3 = 2.5 |
| Quantified Difference | Δ XLogP3 ≈ +0.31 (approx. 2-fold higher partition coefficient) |
| Conditions | Calculated XLogP3 values derived from standardized computational methods (PubChem/ZINC20). |
Why This Matters
Higher lipophilicity can translate into superior cell permeability and in vitro potency; the 2,5-dichloro substitution pattern offers a quantifiable physicochemical advantage over the monochloro analog for assays requiring membrane penetration.
- [1] ZINC20 Docking Database, ZINC224127175; XLogP3 ≈ 2.81. View Source
- [2] Kuujia product page for 4-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-2,6-dimethoxypyrimidine (CAS 1021116-00-6); XLogP3 = 2.5. View Source
- [3] Gong H, Qi H, Sun W, et al. Design and synthesis of a series of pyrido[2,3-d]pyrimidine derivatives as CCR4 antagonists. (Illustrates the general SAR trend linking optimized lipophilicity to improved CCR4 antagonistic activity in this chemical space.) View Source
